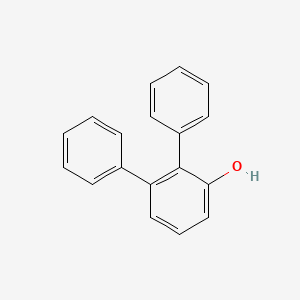

Terphenyl-ar'-ol)

Description

Historical Context of Terphenyl Chemistry

The study of terphenyls, also known as diphenylbenzenes or triphenyls, dates back to the 19th century. nih.govresearchgate.net The earliest synthesis of meta-terphenyl was reported in 1866 by Pierre Eugène Marcellin Berthelot, who produced a mixture of hydrocarbons, including m-terphenyl (B1677559) and p-terphenyl (B122091), by heating benzene (B151609). wikipedia.org It wasn't until 1874 that Gustav Schultz successfully isolated meta-terphenyl. wikipedia.org Early research focused on the physical properties of these aromatic compounds. wikipedia.org

Industrially, mixtures of terphenyl isomers were historically used as heat storage and transfer agents and as coolants in nuclear reactors due to their high thermal stability. chemicalbook.comwikipedia.org The investigation of naturally occurring terphenyls began as early as 1877, with many derivatives, particularly hydroxylated m- and p-terphenyls, being found in nature. nih.govresearchgate.netresearchgate.net These natural products, primarily produced by fungi and actinomycetes, exhibited a range of biological activities, sparking further interest in this class of compounds. nih.govresearchgate.net By the 1930s, scientific focus had shifted towards the reactivity of terphenyls and their potential use as ligands. wikipedia.org

Structural Classes of Hydroxylated Terphenyl Isomers (e.g., o-, m-, p-terphenyls)

Terphenyls are aromatic hydrocarbons composed of a central benzene ring substituted by two phenyl groups. wikipedia.org They exist in three main structural isomers, determined by the relative positions of the phenyl substituents on the central ring: ortho-(o-), meta-(m-), and para-(p-). wikipedia.org The addition of hydroxyl (-OH) groups to this terphenyl scaffold gives rise to hydroxylated terphenyls, or terphenyl-ar'-ols.

The position of the hydroxyl group can be on the central ring or on the outer phenyl rings, leading to a vast number of possible isomers, each with distinct properties. For example, the central ring of naturally occurring p-terphenyls is often modified into more oxidized forms like phenols. nih.gov The geometry of these isomers—the linear, rigid shape of p-terphenyl versus the kinked structures of o- and m-terphenyl—plays a crucial role in their packing in the solid state and their application in fields like liquid crystals and materials science. ontosight.aitandfonline.com

Table 1: Physical Properties of Terphenyl Isomers

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| o-Terphenyl (B166444) | 1,2-Diphenylbenzene | 84-15-1 | 56-59 chemicalbook.com | 337 chemicalbook.com |

| m-Terphenyl | 1,3-Diphenylbenzene | 92-06-8 | 84-87 | 379 |

| p-Terphenyl | 1,4-Diphenylbenzene | 92-94-4 | 212-214 nih.gov | 376 nih.gov |

Note: Data sourced from various chemical databases. chemicalbook.comnih.govnih.gov

Academic Significance of Hydroxyl Functionality in Terphenyl Systems

The introduction of a hydroxyl group to the terphenyl framework is of profound academic significance as it imparts unique reactivity and functionality. This hydroxyl moiety can dramatically influence the molecule's physical and chemical properties, opening up new avenues for synthesis and application. ontosight.ai

Key aspects of the hydroxyl functionality's significance include:

Directing Group in Synthesis: The hydroxyl group can act as a directing group in electrophilic substitution reactions, controlling the position of incoming functional groups. This is crucial for the regioselective synthesis of complex, multi-substituted terphenyl derivatives.

Supramolecular Chemistry: The -OH group is a classic hydrogen bond donor, enabling the formation of predictable, self-assembled structures. nih.gov This non-covalent interaction is fundamental in crystal engineering and the design of functional materials where molecules are organized into specific arrays. nih.govresearchgate.net

Modulation of Electronic Properties: The hydroxyl group, being an electron-donating group, can modulate the electronic properties of the terphenyl's conjugated π-system. This is particularly relevant in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), where tuning the energy levels of frontier molecular orbitals is essential. ontosight.aitandfonline.com

Precursor for Further Functionalization: The hydroxyl group is a versatile chemical handle that can be easily converted into other functional groups, such as ethers or esters. This allows for the synthesis of a wide array of derivatives with tailored properties for specific applications, from liquid crystals to pharmaceutical intermediates. ontosight.aischultzchem.com For instance, the compound (1,1':3',1''-Terphenyl)-2'-ol, 5'-(octadecyloxy)- combines the rigid terphenyl backbone with a polar hydroxyl group and a long, hydrophobic chain, making it a candidate for liquid crystal applications. ontosight.ai

Overview of Current Academic Research Trajectories in Terphenyl-ar'-ol Chemistry

Current research into hydroxylated terphenyls is dynamic and multidisciplinary, spanning synthetic methodology, materials science, and supramolecular chemistry.

Key research trends include:

Advanced Synthesis: Scientists are developing more efficient and selective methods for synthesizing hydroxylated terphenyls. This includes metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction and C-H activation processes, which offer more atom-economical routes. researchgate.netontosight.airesearchgate.net Electrochemical synthesis is also emerging as a green and scalable alternative for creating these scaffolds. researchgate.net

Materials Science: A significant portion of research is focused on harnessing the unique optical and electronic properties of these compounds. Hydroxylated terphenyls are being investigated as core components in:

Organic Light-Emitting Diodes (OLEDs): Their rigid structure and tunable fluorescence make them promising candidates for blue-light-emitting materials and stable host materials in phosphorescent devices. tandfonline.comrsc.orgsioc-journal.cn

Liquid Crystals: The rod-like shape of terphenyls, combined with functional groups like hydroxyls that can promote specific intermolecular interactions, is being exploited in the design of new liquid crystalline materials. ontosight.ai

Molecular Electronics: Functionalized terphenyls are being synthesized and tested as potential molecular wires and components in other electronic devices. researchgate.netlnu.edu.cn

Supramolecular Chemistry and Crystal Engineering: The ability of the hydroxyl group to form strong, directional hydrogen bonds is being utilized to construct complex, well-defined supramolecular architectures. wikipedia.org Researchers are exploring how these molecules self-assemble on surfaces and in the solid state to create novel networks and materials with potential applications in catalysis and sensing. researchgate.net

Table 2: Selected Research Findings on Hydroxylated Terphenyls

| Research Area | Key Finding | Significance |

| Synthesis | Development of an electrochemical method for synthesizing 2-hydroxy-para-terphenyl derivatives. researchgate.net | Provides a metal- and reagent-free, scalable, and sustainable route to these compounds. researchgate.net |

| Materials Science | Synthesis of m-terphenyloxadiazole derivatives as high triplet energy electron transporting materials for blue OLEDs. rsc.org | Achieved device efficiencies two to three times higher than the standard material OXD-7. rsc.org |

| Materials Science | Incorporation of a hydroxyl group in a terphenyl structure, (1,1':3',1''-Terphenyl)-2'-ol, 5'-(octadecyloxy)-, for potential liquid crystal applications. ontosight.ai | The combination of a rigid backbone, polar hydroxyl group, and non-polar alkyl chain can lead to stable liquid crystalline phases. ontosight.ai |

| Supramolecular Chemistry | Use of m-terphenyl derivatives with H-bonding groups as tectons for crystal engineering. researchgate.net | Demonstrates the ability to control the formation of layered structures through hydrogen bonding interactions. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

29353-68-2 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2,3-diphenylphenol |

InChI |

InChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H |

InChI Key |

XXKHDSGLCLCFSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Terphenyl Ar Ol Derivatives

Transition Metal-Catalyzed Coupling Reactions for Terphenyl-ar'-ol Skeletons

Transition metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for constructing terphenyl skeletons. researchgate.net These reactions involve the formation of carbon-carbon bonds between aryl halides or pseudohalides and organometallic reagents.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Hydroxylated Terphenyls

The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryls and, by extension, terphenyls. beilstein-journals.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. mdpi.com The mild reaction conditions and tolerance of a wide variety of functional groups make it particularly suitable for the synthesis of complex molecules like hydroxylated terphenyls. beilstein-journals.org

A general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the arylboronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

Regioselective Suzuki-Miyaura Approaches

The synthesis of unsymmetrical terphenyls requires a regioselective approach. This can be achieved by using dihalogenated benzenes with different halogens (e.g., 1-bromo-4-iodobenzene) or by exploiting the differential reactivity of the same halogen in different electronic environments. researchgate.netmdpi.com For instance, a nitro group can activate an ortho-positioned bromine for the first coupling, allowing for the subsequent coupling of a second arylboronic acid at the other halogenated position. nih.gov This sequential addition of different arylboronic acids allows for the controlled synthesis of unsymmetrical terphenyl derivatives. researchgate.netmdpi.com

A study demonstrated the regioselective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene. The first coupling occurred selectively at the position ortho to the nitro group. researchgate.net Another approach involves the use of aromatic bis-triflates, where the regioselectivity is governed by both steric and electronic factors of the substrate. thieme-connect.com

| Starting Material | Coupling Partner | Catalyst System | Product | Key Finding |

| 1,4-dibromo-2-nitrobenzene | Arylboronic acid | Phosphine-free palladium catalyst | Unsymmetrical p-terphenyls | Selective coupling at the position ortho to the nitro group at room temperature. researchgate.net |

| Aromatic bis-triflates | Arylboronic acid | Palladium catalyst | Arylated benzene (B151609) derivatives | Regioselectivity is controlled by steric and electronic parameters of the substrate. thieme-connect.com |

| 1-bromo-4-iodobenzene | Phenylboronic acid (step 1), various arylboronic acids (step 2) | Pd/C | Asymmetric terphenyls | Sequential addition of different boronic acids allows for the synthesis of asymmetric terphenyls. mdpi.com |

Ligand-Free Palladium Catalysis in Aqueous Media for Hydroxylated Terphenyls

To enhance the sustainability of the Suzuki-Miyaura coupling, ligand-free palladium catalysis in aqueous media has been developed. researchgate.net Palladium on charcoal (Pd/C) is a commonly used heterogeneous catalyst that can be easily separated and recycled. researchgate.netresearchgate.net These "green" conditions are not only environmentally friendly but can also be highly efficient. mdpi.com For instance, the Suzuki-Miyaura couplings of halophenols with phenol (B47542) boronic acids have been successfully carried out using Pd/C in water. acs.org Microwave irradiation has been shown to improve results for less reactive bromophenols. acs.org

A study by Sajiki's group demonstrated a ligand-free Pd/C-catalyzed Suzuki-Miyaura coupling at room temperature in aqueous media. mdpi.com Another report describes the efficient synthesis of para-terphenyl derivatives via a ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling reaction. nih.gov

| Reactants | Catalyst | Solvent | Conditions | Yield |

| Aryl and vinyl boronic acids with aryl halides | Pd/C | Water | Room temperature, Ar atmosphere | Good |

| Methyl 5-bromo-2-iodobenzoate and various aryl boronic acids | Pd/C | Not specified | Not specified | 78-91% |

| Halophenols and phenol boronic acids | Pd/C | Water | Conventional heating (iodophenols), Microwave irradiation (bromophenols) | Good |

Automated Synthesis via Iterative Suzuki Coupling for Terphenyl Derivatives

The development of automated synthesis platforms has enabled the rapid and systematic preparation of terphenyl libraries. chemrxiv.orgresearchgate.net These systems utilize iterative Suzuki coupling reactions, often employing building blocks with protected boronic acids, such as methyliminodiacetic acid (MIDA) boronates. chemrxiv.orgresearchgate.net This iterative approach allows for the controlled, step-wise construction of terphenyl oligomers with varying side chains and functionalities. chemrxiv.orgresearchgate.net This high-throughput synthesis is invaluable for exploring structure-property relationships in materials science and medicinal chemistry. chemrxiv.orgresearchgate.net

Other Cross-Coupling Strategies for Terphenyl Synthesis

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions are also employed for terphenyl synthesis. nih.gov These include the Negishi, Stille, and Heck reactions. researchgate.netnih.gov The Negishi coupling, which uses organozinc reagents, can be a viable alternative when reactivity is an issue with boronic acids. researchgate.netnih.gov The Stille coupling utilizes organotin reagents. nih.gov Each of these methods has its own advantages and substrate scope, providing a broader toolkit for the synthesis of diverse terphenyl structures. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Key Features |

| Negishi | Organozinc | Can be more reactive than organoboron reagents. researchgate.netnih.gov |

| Stille | Organotin | Useful for a variety of coupling partners. nih.gov |

| Heck | Alkene | Forms a C-C bond between an aryl halide and an alkene. nih.gov |

Ring Transformation Strategies for meta-Terphenyl Synthesis

An alternative to cross-coupling reactions for the synthesis of terphenyls, particularly meta-terphenyls, is through ring transformation strategies. rsc.orgfigshare.com These methods involve the construction of one of the aromatic rings from an open-chain or heterocyclic precursor. researchgate.netnih.gov For example, polysubstituted meta-terphenyls can be synthesized via a carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones with functionalized ketones. figshare.com Another approach involves the reaction of pyrylium (B1242799) salts with α-sulfinylacetaldehydes to generate chiral sulfoxide-functionalized meta-terphenyl derivatives. nih.gov These methods can provide access to highly substituted and functionally complex terphenyls that may be difficult to assemble via traditional cross-coupling approaches. researchgate.netfigshare.com An ultrasound-assisted method has been shown to rapidly produce meta-terphenyls from 2H-pyran-2-ones and functionalized ketones. figshare.com

Annulation Strategies for Functionalized para-Terphenyls

Annulation reactions provide a powerful tool for constructing the central phenyl ring of the terphenyl scaffold from acyclic precursors. A notable metal-free approach involves the [5C + 1C(N)] annulation of α-aryl-α-alkenoyl ketene-(S,S)-acetals with nitroethane or ammonium (B1175870) acetate. This method is advantageous due to its mild reaction conditions, tolerance of multiple substituents, and its ability to proceed without a metal catalyst. Current time information in Bangalore, IN.lnu.edu.cn The reaction of R-phenyl-R-alkenoyl ketene-(S,S)-acetals with nitroethane as a carbon nucleophile, followed by aromatization, successfully assembles the p-terphenyl (B122091) framework. Current time information in Bangalore, IN.

This strategy offers a flexible and efficient route to unsymmetrical teraryls. Current time information in Bangalore, IN. For instance, the reaction of various aromatic aldehyde-derived substrates with nitroethane in DMF at 120 °C can furnish a range of p-terphenyls in good to high yields. Current time information in Bangalore, IN.

Table 1: Examples of [5C + 1C(N)] Annulation for p-Terphenyl Synthesis. Current time information in Bangalore, IN.

| Entry | Aldehyde Substituent (R) | Product | Yield (%) |

| 1 | 4-MeC6H4 | 3a2 | 82 |

| 2 | 4-MeOC6H4 | 3a3 | 78 |

| 3 | 4-ClC6H4 | 3a4 | 88 |

| 4 | 4-BrC6H4 | 3a5 | 85 |

| 5 | 2-Thienyl | 3a6 | 80 |

Directed Hydroxylation Approaches for Terphenyl Scaffolds

The introduction of hydroxyl groups onto a pre-formed terphenyl scaffold requires precise control to achieve the desired regioselectivity. Directed hydroxylation strategies utilize directing groups to guide the C-H activation and subsequent oxygenation to a specific position.

Hydrolysis of Silane-Terphenyl Intermediates for Hydroxyl Incorporation

Silane chemistry offers another avenue for the introduction of hydroxyl groups onto aromatic scaffolds. The hydrolysis of an aryl-silane bond can be a key step in the synthesis of phenols. In the context of terphenyls, a silane-terphenyl intermediate can be prepared and subsequently hydrolyzed to incorporate a hydroxyl group. The hydrolysis of alkoxysilanes to silanols is a well-established transformation that can be catalyzed by acid or base. escholarship.orgnih.govkuleuven.be The rate of hydrolysis is influenced by the steric and electronic properties of the alkoxy groups. escholarship.org While specific examples for the direct hydrolysis of a silane-terphenyl to a terphenyl-ar'-ol are not abundant in the provided literature, the general principle of aryl-silane hydrolysis to a phenol is a viable synthetic strategy. The process typically involves the conversion of an alkoxysilane to a silanol, which can then be further transformed. kuleuven.be

Stereoselective and Regioselective Synthesis of Terphenyl-ar'-ol Isomers

The synthesis of specific isomers of terphenyl-ar'-ols, particularly those with defined stereochemistry, presents a significant synthetic challenge. This is especially true for atropisomers, which possess axial chirality due to hindered rotation around a single bond.

Recent advancements have enabled the catalytic synthesis of two-axis terphenyl atropisomers with high diastereo- and enantioselectivity. researchgate.net This is achieved through a sequence of two distinct dynamic kinetic resolutions. The first involves an atroposelective ring-opening of a Bringmann-type lactone to establish one chiral axis. The second is a stereoselective arene halogenation to set the second chiral axis. researchgate.net The use of chiral ligands and catalysts is crucial for controlling the stereochemical outcome of these reactions.

Regioselective synthesis, on the other hand, focuses on controlling the position of substituents on the terphenyl framework. A highly efficient one-pot method for the synthesis of meta-terphenyls has been developed via a regioselective [3 + 3] annulation-elimination sequence of Morita-Baylis-Hillman (MBH) acetates of nitroalkenes with alkylidenemalononitriles. researchgate.net This reaction proceeds with high regioselectivity to afford a variety of meta-terphenyls. researchgate.net

Multistep Synthetic Pathways for Complex Terphenyl-ar'-ol Structures

The construction of complex terphenyl-ar'-ol structures, particularly those found in natural products, often requires multistep synthetic sequences. nih.gov These pathways involve a combination of reactions to build the terphenyl core and introduce the desired functional groups, including hydroxyl moieties.

An example of a multistep synthesis is the preparation of a terphenyl derivative for use in organic light-emitting devices (OLEDs). walisongo.ac.id This synthesis involves a Diels-Alder reaction between a conjugated diene and dimethylacetylene dicarboxylate, followed by isomerization and aromatization of the adduct using enolate chemistry. walisongo.ac.id Such multistep approaches allow for the systematic construction of complex molecular architectures. walisongo.ac.id The synthesis of functionalized o-, m-, and p-terphenyl derivatives can also be achieved through consecutive cross-coupling reactions of triazene-substituted arylboronic esters. nih.gov

Synthesis of Bulky Terphenyl Phenols

The synthesis of sterically hindered or bulky terphenyl phenols is of interest for creating ligands for coordination chemistry and for studying the effects of steric bulk on molecular properties. A common strategy involves the reaction of an organolithium reagent with nitrobenzene. For example, the bulky m-terphenyl (B1677559) phenol ArOH (where Ar = C6H3-2,6-Mes2, and Mes = 2,4,6-trimethylphenyl) has been synthesized by treating Ar*Li with nitrobenzene. researchgate.netcdnsciencepub.com This method provides the desired phenol in modest to good yields. researchgate.netcdnsciencepub.com

Another approach involves the Kumada cross-coupling reaction. Substituted phenols with a m-terphenyl backbone, such as 2,4,6-R3C6H2OH (where R = 2,4,6-Me3C6H2 or Me5C6), have been synthesized using Kumada cross-coupling between 2,4,6-I3C6H2OH and the corresponding Grignard reagent.

Table 2: Synthesis of Bulky m-Terphenyl Phenol Ar*OH. researchgate.netcdnsciencepub.com

| Precursor 1 | Precursor 2 | Product | Yield |

| ArLi | Nitrobenzene | ArOH | Modest to Good |

The synthesis of these bulky phenols allows for the preparation of a variety of main-group and transition-metal complexes. cdnsciencepub.com

Mechanistic Investigations of Terphenyl Ar Ol Reactions

Reaction Pathways of Hydroxylated Terphenyls with Main Group Elements

Investigations into the reactions of hydroxylated terphenyls, or more broadly, terphenyl-stabilized species, with main group elements have revealed intricate reaction pathways. Studies involving m-terphenyl-stabilized germylenes and stannylenes (main group elements) reacting with water or methanol (B129727) (hydroxylated species) provide insights into these mechanisms researchgate.netjyu.firesearchgate.net. These reactions can proceed via pathways such as oxidative addition and arene elimination, depending on the specific main group element and reaction conditions researchgate.netjyu.fi.

Oxidative Addition Processes in Terphenyl-ar'-ol Chemistry

Oxidative addition is a key step in many catalytic cycles and can occur in the reactions of main group compounds. In the context of terphenyl chemistry, oxidative addition has been observed in the reactions of m-terphenyl-stabilized germylenes and stannylenes with water or methanol researchgate.netjyu.firesearchgate.net. For germylenes, the reaction with water or methanol can lead to the formal insertion of the germylene into the O-H bond, yielding tetravalent germanium products jyu.fi. This insertion is described as being catalytic, facilitated by a second molecule of water researchgate.netjyu.firesearchgate.net. While these studies focus on terphenyl-stabilized species reacting with hydroxyl sources, they provide a mechanistic framework for understanding potential oxidative addition processes involving hydroxylated terphenyls themselves when interacting with suitable main group centers. Oxidative addition is historically considered the domain of transition metals, but recent research has demonstrated this reactivity in main group compounds researchgate.netresearchgate.net.

Arene Elimination Pathways Involving Terphenyl Scaffolds

Arene elimination is another significant reaction pathway observed in the chemistry of compounds featuring terphenyl scaffolds, particularly in reactions involving main group elements. Studies on m-terphenyl-stabilized stannylenes reacting with water or methanol have shown that these reactions can proceed via arene elimination, leading to the formation of divalent tin dimers researchgate.netjyu.fi. Density functional theory calculations suggest that the lowest energy pathway for arene elimination from the corresponding stannylene involves sigma-bond metathesis, rather than separate oxidative addition and reductive elimination steps researchgate.netjyu.firesearchgate.net. This highlights that different mechanistic routes can be operative depending on the main group element involved.

Intramolecular Reactivity and Cyclization Reactions within Terphenyl Systems

Terphenyl systems, including hydroxylated derivatives, can undergo various intramolecular reactions, leading to the formation of cyclic structures. These cyclization pathways are often influenced by the relative positioning of reactive functional groups on the terphenyl scaffold. Examples of intramolecular cyclization reactions involving terphenyl or related aromatic systems include gold-catalyzed intramolecular double cyclization of ethynylterphenyl compounds to form anthracene (B1667546) derivatives beilstein-journals.org, intramolecular cyclization in the synthesis of m-terphenyls rsc.org, and photocyclization of ortho-terphenyl substrates to form triphenylenes wikipedia.org. Macrocyclization reactions involving terphenyl-derived systems have also been reported acs.org. Intramolecular cycloaromatization is another type of cyclization observed in substituted terphenyl systems acs.org. The efficiency and regioselectivity of these intramolecular processes are often dependent on the specific substituents and reaction conditions beilstein-journals.org. Intramolecular aromatic hydroxylation within a terphenyl-like scaffold has also been investigated, providing insights into the energetics of such processes nih.gov.

Catalyst Transfer Mechanisms in Terphenyl-based Polymerization

Terphenyl structures are incorporated into various catalyst systems and monomers used in polymerization reactions, and understanding the catalyst transfer mechanisms is crucial for controlling polymer properties. In some polymerization processes involving terphenyl-based catalysts, a dissociative chain transfer mechanism has been proposed researchgate.net. Terphenyl frameworks are used to design ligands for organometallic catalysts, and these catalysts can be active in olefin polymerization mdpi.comresearchgate.netnih.gov. In coordinative chain transfer polymerization, a chain transfer agent is involved in the reversible transfer of the growing polymer chain between the catalyst and the transfer agent mdpi.com. Terphenyl derivatives can also function as photosensitisers and photoredox catalysts in photopolymerization processes, where electron transfer mechanisms are involved in initiating polymerization rsc.orgresearchgate.net. The design of terphenyl-based catalyst frameworks can influence the dynamics and efficiency of catalyst transfer, impacting factors such as molecular weight and branching density of the resulting polymers mdpi.comnih.gov. Electrochemical polymerization of diiodo-terphenyl monomers represents another approach where electron transfer is central to the polymerization process oaepublish.com.

Advanced Spectroscopic Characterization of Terphenyl Ar Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules, including terphenyl-ar'-ol compounds and their derivatives. Both ¹H and ¹³C NMR provide detailed insights into the hydrogen and carbon frameworks.

¹H and ¹³C NMR Spectroscopy of Hydroxylated Terphenyls

¹H and ¹³C NMR spectroscopy are routinely used to confirm the purity and structure of terphenyl derivatives, including hydroxylated ones. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra allows for the identification and assignment of different proton environments within the molecule. For instance, characteristic signals for aromatic protons, hydroxyl protons, and protons on any aliphatic substituents are observed in distinct regions of the spectrum. rsc.orgtandfonline.comresearchgate.netnih.govcore.ac.ukchemmethod.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of carbon atoms are particularly sensitive to their electronic environment and hybridization state. This is invaluable for confirming the presence of aromatic rings, carbons bearing hydroxyl groups, and other functionalized carbons. DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence) experiments are often employed in conjunction with standard ¹H and ¹³C NMR to assign proton and carbon signals and establish connectivity within the molecule. rsc.orgtandfonline.comresearchgate.netcore.ac.uk For example, HSQC correlations can link specific proton signals to their directly attached carbon signals. nih.govcore.ac.uk

Detailed NMR data for various terphenyl derivatives, including those with hydroxyl and methoxy (B1213986) groups, have been reported, showing characteristic signals for aromatic and substituted carbons and protons. tandfonline.comresearchgate.netnih.govcore.ac.ukjst.go.jp

Here is an example of NMR data presentation based on search results:

| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Source |

| ¹H | 300 | CDCl₃ | 7.66 – 7.38 | m | 4H | rsc.org |

| 6.22 – 6.13 | m | 1H | rsc.org | |||

| 2.43 – 2.31 | m | 2H | rsc.org | |||

| 2.28 – 2.15 | m | 2H | rsc.org | |||

| 1.85 – 1.72 | m | 2H | rsc.org | |||

| 1.71 – 1.59 | m | 2H | rsc.org | |||

| ¹³C | 100 | CDCl₃ | 143.8 | C | rsc.org | |

| 134.9 | C | rsc.org | ||||

| 129.9 | CH | rsc.org | ||||

| 129.3 | CH | rsc.org | ||||

| 129.0 | CH | rsc.org | ||||

| 128.7 | CH | rsc.org | ||||

| 127.26 | CH | rsc.org | ||||

| 119.2 | CN | rsc.org | ||||

| 112.3 | C | rsc.org | ||||

| 27.2 | CH₂ | rsc.org | ||||

| 25.9 | CH₂ | rsc.org | ||||

| 22.9 | CH₂ | rsc.org | ||||

| 21.9 | CH₂ | rsc.org |

Low-Temperature NMR Studies of Terphenyl-ar'-ol Isomers

Low-temperature NMR studies can be particularly useful for investigating dynamic processes and the existence of different conformers or isomers that interconvert rapidly at higher temperatures. While specific examples of low-temperature NMR applied directly to "terphenyl-ar'-ol" were not extensively detailed in the search results, low-temperature NMR has been used to study rotational isomers in other diaryl systems, such as 1,2-diarylacenaphthylenes and diarylbenzenoids, which exhibit restricted rotation around the single bonds connecting the aromatic rings. rsc.org These studies can reveal the presence of distinct syn and anti isomers and provide estimations of the rotational barriers. rsc.org Such techniques could potentially be applied to study the conformational landscape of terphenyl-ar'-ol isomers if they exhibit similar restricted rotation phenomena. Low-temperature photoreactions have also been performed, indicating the possibility of conducting experiments at reduced temperatures for various analyses. uni-regensburg.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of terphenyl-ar'-ol compounds and gaining insights into their fragmentation pathways. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. rsc.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of the compound. rsc.orgnih.govacs.orgresearchgate.net

Fragmentation patterns observed in MS spectra, particularly in techniques like EI-MS, can provide structural information by breaking the molecule into characteristic ions. Analyzing these fragments helps in piecing together the structure of the molecule. rsc.orgcore.ac.ukshu.ac.ukresearchgate.net For instance, HRMS (EI) has been used to confirm the molecular formula of synthesized compounds by matching the observed m/z ratio with the calculated value for the molecular ion peak [M]⁺. rsc.org

Mass spectrometry is also used in conjunction with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the separation and identification of components in a mixture, which can be relevant for analyzing reaction products or natural extracts containing terphenyl-ar'-ol compounds. rsc.orgcore.ac.ukunifi.it

Infrared (IR) Spectroscopy for Functional Group Identification in Terphenyl-ar'-ol

Infrared (IR) spectroscopy is used to identify the functional groups present in terphenyl-ar'-ol compounds by analyzing the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For hydroxylated terphenyls, the presence of an O-H stretching vibration band is a key indicator of the hydroxyl group. tandfonline.comresearchgate.netcore.ac.ukchemmethod.com

Other functional groups that might be present in terphenyl-ar'-ol derivatives, such as carbonyl groups (C=O) from ester functionalities or aromatic ring vibrations (C=C), can also be identified through their characteristic IR absorption frequencies. tandfonline.comresearchgate.netcore.ac.ukchemmethod.com For example, IR spectra have shown typical absorption bands for hydroxyl groups around 3400-3500 cm⁻¹ and ester carbonyl groups around 1700-1740 cm⁻¹. tandfonline.comresearchgate.netchemmethod.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms in the crystalline solid state of terphenyl-ar'-ol compounds and their derivatives. It provides precise information about bond lengths, bond angles, and molecular conformation, as well as how molecules pack in the crystal lattice. beilstein-journals.orgscience.govnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netunizar.esresearchgate.net

XRD profiles of crystalline samples can indicate homogeneity and crystallinity. science.gov The technique is crucial for obtaining unambiguous confirmation of a compound's structure. researchgate.netbeilstein-journals.org

Single Crystal X-ray Diffraction of Terphenyl-ar'-ol Derivatives

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netbeilstein-journals.orgnih.govresearchgate.netrsc.orgresearchgate.net By analyzing the diffraction pattern produced by a single crystal exposed to X-rays, the electron density can be mapped, revealing the positions of atoms. This allows for the precise determination of molecular geometry and conformation. beilstein-journals.orgresearchgate.net

Crystal data obtained from single crystal XRD experiments include information about the crystal system, space group, and unit cell parameters. beilstein-journals.orgresearchgate.net

Here is an example of crystal data presentation based on search results:

| Parameter | Value (Compound 2) | Value (Compound 3) | Source |

| Crystal System | Monoclinic | Triclinic | beilstein-journals.org |

| Space Group | P2₁/n | P-1 | beilstein-journals.org |

| Temperature (K) | 180 | 180 | beilstein-journals.org |

| Dihedral Angle A/B | 31.56(5)° | 33° | beilstein-journals.org |

| Dihedral Angle B/C | - | 10° | beilstein-journals.org |

Note: Compound 2 is terphenyl-4,4"-di(propiolonitrile), and Compound 3 is a mono-substituted analog, used here as examples of terphenyl derivatives characterized by single crystal XRD. beilstein-journals.org

Single crystal X-ray diffraction is essential for confirming the structure of synthesized terphenyl-ar'-ol derivatives and understanding how their molecular structure translates to their solid-state properties. researchgate.netresearchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline Terphenyl-ar'-ol

The crystal structure of terphenyl-ar'-ol derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. Studies on related hydroxylated terphenyl compounds, such as derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, highlight the role of both strong and weak hydrogen bonds in crystal packing researchgate.netrsc.org. In these structures, short intramolecular O–H···O hydrogen bonds can occur between hydroxyl and carbonyl groups researchgate.net.

The propensity of hydrogen bonds to form is a major driving force in crystal packing for molecules containing hydroxyl groups. Strong O–H···O hydrogen bonds are often significantly more enriched in alcohols compared to weaker C–H···O interactions in ketones, even with a strong oxygen acceptor nih.gov. However, the presence of bulky substituents around the hydroxyl group can sometimes lead to the formation of weaker C–H···O interactions instead of the expected O–H···O hydrogen bonds, likely due to steric hindrance nih.gov.

Studies employing Hirshfeld surface analysis can provide insights into the magnitude and significance of individual intermolecular interactions within the crystal lattice, including hydrogen bonding researchgate.netmdpi.com. This analysis helps in understanding how different chemical groups contribute to the stabilization of the crystal network through various interactions, such as amide N–H···O or carbonyl–carbonyl interactions mdpi.com.

Table 1: Examples of Hydrogen Bonding Interactions in Hydroxylated Terphenyl Derivatives

| Compound Type | Hydrogen Bond Type | Interaction Distance (Å) | Bond Angle (°) | Role in Crystal Packing | Source |

| 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid derivatives | Intramolecular O–H···O | Short | Not specified | Engages strong donors/acceptors | researchgate.net |

| 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide | N–H···O, C–H···F, C–H···O | Varied | Varied | Links molecules into sheets | researchgate.net |

| Hydroxylated hydrocarbons (General) | O–H···O | Not specified | Not specified | Main driving force | nih.gov |

| Indole derivative with hydroxyl group | O–H···O | 1.64 | 170 | Strong intermolecular | mdpi.com |

UV/Vis Spectroscopy and Photophysical Properties of Terphenyl-ar'-ol

For example, diphenylamino terphenyl emitters exhibit intense blue luminescence and their electronic properties are studied using UV/Vis and steady-state fluorescence spectroscopy nih.gov. The absorption spectra can show single or multiple maxima, and their positions and intensities are influenced by the molecular structure and solvent nih.govacademie-sciences.fr.

Photophysical properties, including fluorescence emission, quantum yields, and excited-state lifetimes, are crucial for understanding the behavior of terphenyl-ar'-ol compounds in their excited states. Terphenyl derivatives can exhibit strong fluorescence in the blue region of the visible spectrum academie-sciences.fr. The emission spectra, like absorption spectra, can be affected by solvent polarity, sometimes showing large Stokes shifts nih.gov.

The presence of a hydroxyl group in terphenyl-ar'-ol can lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT) in appropriately designed systems rsc.org. ESIPT emitters typically show a large shift between the emission peak and absorption onset compared to normal fluorescent compounds rsc.org. Protecting the hydroxyl group, for instance, by silylation, can inhibit the ESIPT process, resulting in typical fluorescence emission rsc.org.

Studies on terphenyl-based compounds incorporating other functional groups, such as carboranes, also utilize UV/Vis absorption and photoluminescence spectroscopies to investigate their electronic and photophysical properties. mdpi.com. Absorption bands in these compounds can be attributed to π-π* transitions of the terphenyl core and potentially intramolecular charge transfer (ICT) transitions depending on the substituents mdpi.com.

Table 2: Selected Photophysical Data for Terphenyl Derivatives (Illustrative Examples)

| Compound Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield | Notes | Source |

| Twisted Diphenylamino Terphenyl Emitters (Example 3a) | Toluene | 287, 339 | Not specified | Close to unity (for selected examples) | Highly solvatochromic emission | nih.gov |

| Twisted Diphenylamino Terphenyl Emitters (Example 3c) | Toluene | 307 | Not specified | Close to unity (for selected examples) | Highly solvatochromic emission | nih.gov |

| Fluorophenanthrene derivatives (related structure) | Solution | 250-275, shoulder ~275, up to 380 | Blue region | Not specified | Strong fluorescence | academie-sciences.fr |

| p-Terphenyl (B122091) | Cyclohexane | 276.25 | Not specified | 0.93 | Reference data for parent terphenyl | photochemcad.com |

Note: Specific photophysical data for "Terphenyl-ar'-ol" were not explicitly found, so data for related terphenyl derivatives are used as illustrative examples of the types of properties studied.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species in Terphenyl Chemistry

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radical cations or anions, which can be relevant in the chemistry of terphenyl compounds. While terphenyl-ar'-ol itself is typically a neutral molecule, radical species derived from terphenyls or involved in terphenyl-related reactions can be studied using EPR.

Studies on terphenyl radical cations, for instance, have utilized EPR spectroscopy to understand their electronic structure and the distribution of spin density fu-berlin.de. The EPR spectrum can provide information about the g-tensor and hyperfine couplings, which are sensitive to the local environment of the unpaired electron fu-berlin.dersc.org. For example, the radical cation of a bulky bis(m-terphenyl) telluride was characterized by EPR, revealing a g-tensor with specific principal components fu-berlin.de.

EPR spectroscopy has also been applied to study terphenyl radical anions. In one study involving potassium-doped p-terphenyl, EPR spectra showed a Lorentzian shape signal with an isotropic g-value, and at lower temperatures, partially resolved hyperfine structure was observed, indicating radical interactions researchgate.netosti.gov. The g-tensor principal axis directions can provide insights into the orientation of the radical species within a crystal lattice aip.orgaip.org.

The application of EPR extends to studying radicals incorporated into terphenyl hosts. For example, an organic radical doped into an o-terphenyl (B166444) host has been investigated using pulsed EPR spectroscopy to explore its potential for quantum information processing arxiv.org. Time-resolved EPR can also be used to study spin-polarized states generated through photoexcitation in systems involving terphenyls arxiv.org.

EPR is particularly valuable for understanding the electronic structure of radicals containing heavy main-group elements, where hyperfine interactions can be complex and rich rsc.org. Advanced EPR techniques, such as ENDOR (Electron Nuclear Double Resonance), can be used to measure hyperfine couplings to specific nuclei, providing detailed information about the delocalization of the unpaired electron onto substituent groups rsc.org.

Table 3: EPR Spectroscopic Parameters for Selected Terphenyl Radical Species

| Compound Type | Radical Species | Temperature (K) | g-value (isotropic) | g-tensor principal components | Hyperfine Coupling | Notes | Source |

| Bulky bis(m-terphenyl) telluride radical cation | Radical Cation | 40 | Not specified | 1.9593, 2.0455, 2.2125 | Not observed | Measured in frozen glassy CH2Cl2 | fu-berlin.de |

| Potassium-doped terphenyl (K1.5C18H14) | Radical Anion | 298 | 2.0029 | Isotropic | Not specified | Lorentzian shape signal at room temp | researchgate.netosti.gov |

| Potassium-doped terphenyl (K1.5C18H14) | Radical Anion | 77 | Not specified | Not specified | Partially resolved | Indicates radical interactions | researchgate.netosti.gov |

Advanced Spectroscopic Techniques for Terphenyl-derived Materials (e.g., Electron Energy-Loss Spectroscopy, Raman Spectroscopy)

Beyond standard UV/Vis, fluorescence, and EPR, advanced spectroscopic techniques like Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy are employed to gain deeper insights into the properties of terphenyl-derived materials.

Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and environment researchgate.netsemanticscholar.org. It can be used to identify different chemical compounds and study molecular vibrations and lattice dynamics in crystalline materials researchgate.netsemanticscholar.org. For terphenyls, Raman spectra can reveal characteristic bands corresponding to C-C stretching within the rings and inter-ring stretching modes researchgate.net. Temperature-dependent Raman studies can show how these vibrational modes change with temperature, providing insights into structural transitions or changes in molecular interactions researchgate.net. Raman spectroscopy has also been applied to study terphenylquinone-derived pigments, allowing for their identification based on their unique vibrational fingerprints researchgate.net.

Electron Energy-Loss Spectroscopy (EELS) is a technique typically performed in a transmission electron microscope (TEM) that measures the energy lost by electrons as they pass through a sample. This energy loss spectrum contains information about the electronic excitations, elemental composition, and local electronic structure of the material researchgate.netnih.govwhiterose.ac.uk. EELS can be particularly useful for studying thin films or nanostructures of terphenyl-derived materials.

EELS has been used to study p-terphenyl single crystals and vapor, providing information about electronic excitations and the dielectric tensor components aip.org. By analyzing the energy loss spectra, researchers can derive energy loss functions and understand the material's response to electron interactions aip.org. EELS can also be combined with imaging techniques (EFTEM) to map the spatial distribution of elements within a sample nih.gov. While direct EELS studies on terphenyl-ar'-ol were not specifically found, EELS is a valuable tool for characterizing the electronic structure and composition of organic materials, including those based on terphenyl frameworks researchgate.netresearchgate.net.

Studies on terphenyl-thiol self-assembled monolayers have utilized High Resolution Electron Energy Loss Spectroscopy (HREELS) to investigate electron-induced chemical transformations, such as dehydrogenation researchgate.net. This demonstrates the capability of EELS-based techniques to probe chemical changes and estimate cross-sections for electron-molecule interactions on surfaces researchgate.net.

Table 4: Applications of Advanced Spectroscopic Techniques to Terphenyls

| Technique | Application | Information Gained | Terphenyl Type Studied | Source |

| Raman Spectroscopy | Studying molecular vibrations and lattice dynamics | Vibrational modes, structural changes with temperature | ortho-terphenyl, p-terphenyl | semanticscholar.orgresearchgate.netacs.org |

| Raman Spectroscopy | Identification of terphenylquinone-derived pigments | Vibrational fingerprints | Terphenylquinone derivatives | researchgate.net |

| EELS | Studying electronic excitations in crystals/vapor | Electronic transitions, dielectric properties | p-terphenyl single crystals/vapor | aip.org |

| HREELS | Investigating electron-induced chemical transformations | Dehydrogenation, interaction cross-sections | Terphenyl-thiol SAMs | researchgate.net |

Theoretical and Computational Studies of Terphenyl Ar Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties.aip.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and molecular properties of terphenyl systems. aip.orgresearchgate.netresearchgate.net DFT calculations allow for the determination of optimized geometries, thermodynamic properties, and electronic characteristics of terphenyl isomers. researchgate.net For instance, studies on terphenyl isomers have revealed that their thermodynamic stability is primarily governed by steric hindrance, with the p-terphenyl (B122091) isomer being the most stable, followed by m-terphenyl (B1677559) and then o-terphenyl (B166444). researchgate.net

DFT has also been employed to understand the electronic structure of more complex systems, such as bis-nickel-bridged p-terphenyl dianions, where it provides crucial insights into the paramagnetic behavior of these complexes. researchgate.net Furthermore, DFT calculations have been instrumental in studying the effects of substituents on the electronic properties of terphenyl derivatives. For example, in the context of developing photoredox photoinitiating systems, DFT at the B3LYP/6-31G(d,p) level of theory has been used to calculate triplet state energies and analyze frontier molecular orbitals (HOMOs and LUMOs). mdpi.com These calculations are vital for understanding the electron exchange capabilities between terphenyl derivatives and other reagents. mdpi.com

In a study of fluorinated terphenyls, DFT methods were used to investigate their optoelectronic and third-order nonlinear optical (NLO) properties. rsc.org The theoretical calculations of geometrical parameters showed good agreement with experimental single-crystal X-ray diffraction data. rsc.org Time-dependent DFT (TD-DFT) calculations have also been performed to determine electronic excitation energies and oscillator strengths, which are crucial for understanding the intramolecular charge transfer processes in these compounds. rsc.orgrsc.org

| Property | Computational Method | Key Findings | References |

| Thermodynamic Stability | DFT | Stability order: p-terphenyl > m-terphenyl > o-terphenyl, controlled by steric hindrance. | researchgate.net |

| Electronic Structure | DFT | Provided insight into the paramagnetic nature of bis-nickel-bridged p-terphenyl dianions. | researchgate.net |

| Photoredox Properties | DFT (B3LYP/6-31G(d,p)) | Calculated triplet state energies and frontier molecular orbitals to understand electron transfer. | mdpi.com |

| Nonlinear Optical Properties | DFT (M06/6-311G*) | Investigated third-order NLO properties of fluorinated terphenyls. | rsc.org |

| Excited State Properties | TD-DFT | Determined electronic excitation energies and oscillator strengths. | rsc.orgrsc.org |

DFT is a powerful method for exploring the non-covalent interactions that govern the formation of supramolecular assemblies in terphenyl systems. rsc.org These studies are critical for understanding how molecules pack in the solid state and how they interact in solution. For instance, in fluorinated terphenyls, DFT calculations have been used to analyze π-π stacking, as well as F⋯H and F⋯C interactions, which stabilize the molecular packing. rsc.org Hirshfeld surface analysis, often coupled with DFT, helps to quantify the strength of these intermolecular interactions. rsc.org

DFT calculations are widely used to predict and interpret various spectroscopic signatures of terphenyl compounds, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.net For example, a combination of low-frequency spectroscopy and DFT simulations has been used to understand the vibrational dynamics of crystalline ortho-terphenyl. nih.govacs.org These studies allow for the assignment of observed spectral features to specific inter- and intramolecular motions. nih.govacs.org

In a study on potassium-doped p-terphenyl, DFT and TD-DFT simulations were used to show that the experimental Raman and UV-Vis spectra were consistent with the formation of a molecular dianion. researchgate.net Furthermore, TD-DFT calculations have been employed to investigate the electronic excitation energies and oscillator strengths of fluorinated terphenyls, providing a theoretical basis for their observed optical properties. rsc.org The agreement between calculated and experimental spectra validates the computational models and allows for a deeper understanding of the electronic transitions involved. rsc.org

DFT Studies on Supramolecular Interactions in Terphenyl-ar'-ol Systems

Quantum Chemical Methods for Reaction Mechanisms and Pathways.nih.gov

Quantum chemical calculations are instrumental in elucidating the intricate reaction mechanisms involving terphenyl derivatives. nih.gov These methods can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of how chemical transformations occur.

The reactivity of terphenyl-stabilized main-group element compounds often involves competing pathways of oxidative addition and arene elimination. figshare.comjyu.firesearchgate.net DFT calculations have been crucial in understanding these mechanisms. For instance, in the reaction of an m-terphenyl-stabilized germylene with water, DFT calculations revealed that the insertion into the O-H bond is a catalytic process aided by a second water molecule. figshare.comjyu.fi In contrast, for the corresponding stannylene, the lowest energy pathway for arene elimination was found to be a sigma-bond metathesis rather than distinct oxidative addition and reductive elimination steps. figshare.comjyu.fi These computational insights help to explain the different reactivities observed experimentally for analogous germylene and stannylene compounds. figshare.comjyu.firesearchgate.netacs.org

Computational models are increasingly used to understand and design catalysts based on terphenyl scaffolds. ucdavis.edu For example, a combination of DFT calculations and machine learning has been used to investigate why terphenyl phosphine (B1218219) ligands are more efficient than their biaryl counterparts in Pd-catalyzed C-N coupling reactions. chem8.org Such studies can identify the key structural and electronic factors that contribute to catalytic activity.

In the context of asymmetric catalysis, computational evidence has been used to support proposed catalytic mechanisms for reactions mediated by chiral m-terphenyl-containing primary amine catalysts. These models can help to explain the observed enantioselectivity and guide the development of new and improved catalysts. Furthermore, computational studies have been employed to understand the catalytic cycle of enzymes involved in the biosynthesis of p-terphenyl natural products. nih.gov

Mechanistic Insight into Oxidative Addition and Arene Elimination for Terphenyl Reactivity

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions.aip.orgresearchgate.nettandfonline.com

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of terphenyl systems, including conformational changes and intermolecular interactions, over time. tandfonline.comresearchgate.net These simulations can reveal how molecules move and interact in different environments, such as in the solid state or in solution.

Constrained MD simulations have been used to study the conformational instability of solid biphenyl (B1667301) and p-terphenyl. tandfonline.com These simulations helped to determine a "critical" torsion potential that is necessary to reproduce experimentally observed phase transitions. tandfonline.com For p-terphenyl, the MD results were in qualitative agreement with X-ray diffraction data, showing that the four molecules in the low-temperature unit cell each have different torsion angles. tandfonline.com

MD simulations have also been used to investigate the temperature- and pressure-induced solid-solid phase transitions in crystalline p-terphenyl. researchgate.net By optimizing the force field parameters, the simulations were able to accurately model the pressure-temperature boundary between different crystal phases. researchgate.net In another study, MD simulations of liquid o-terphenyl were performed to compute translational and rotational diffusion coefficients, which showed good agreement with experimental results. nih.gov These simulations also provided insights into the internal rotation of the phenyl side groups. nih.gov Furthermore, MD simulations have been used to study the binding of m-terphenyl isocyanide ligands to gold surfaces, revealing how steric pressure affects molecular motion and binding. nih.gov

| System | Simulation Type | Key Findings | References |

| Solid p-terphenyl | Constrained MD | Determined critical torsion potential for phase transitions; confirmed different torsion angles for molecules in the unit cell. | tandfonline.com |

| Crystalline p-terphenyl | MD with optimized force field | Accurately modeled the pressure-temperature phase boundary. | researchgate.net |

| Liquid o-terphenyl | NVT MD | Computed diffusion coefficients and rotational correlation times in agreement with experiments. | nih.gov |

| m-terphenyl isocyanide on Au(111) | MD | Showed how steric pressure influences hindered rotations and molecular vibrations. | nih.gov |

Computational Design and Prediction of Novel Terphenyl-ar'-ol Architectures

The design and prediction of new molecular architectures are central to advancing materials science, and computational methods play a pivotal role in this process. atp.ag For Terphenyl-ar'-ol systems, computational design harnesses algorithms and data to automate, analyze, and optimize planning processes, thereby enhancing efficiency and innovation. atp.ag This approach allows for the exploration of a vast chemical space to identify novel Terphenyl-ar'-ol structures with desired electronic, optical, and physical properties before their actual synthesis, saving significant time and resources. researchgate.net

Computational design is a broad field that encompasses parametric design, generative design, and data-driven strategies to streamline development. atp.ag By creating digital models, researchers can run simulations to predict how different Terphenyl-ar'-ol designs will behave under various conditions, leading to more informed design decisions. atp.ag This is particularly relevant in fields like molecular electronics, where terminal anchor groups are crucial for controlling the stability and electronic properties of molecular junctions. chemrxiv.orgconfex.com For instance, computational studies can predict the conductance states of different Terphenyl-ar'-ol derivatives, guiding the design of molecules for next-generation organic electronic materials. researchgate.net

Research findings have demonstrated the power of these predictive methods. For example, modifying the structure of a terphenyl backbone can significantly alter its properties. The strategic placement of functional groups, guided by computational predictions, can lead to the development of materials with specific characteristics, such as thermally stable blue fluorescent m-terphenyls or hosts for deep-red OLEDs.

Below is an interactive data table showcasing hypothetical computational predictions for novel Terphenyl-ar'-ol architectures.

| Terphenyl-ar'-ol Derivative | Modification | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Band Gap (eV) | Target Application |

| TAO-1 | Unsubstituted | -5.8 | -2.1 | 3.7 | Base Molecule |

| TAO-2 | Addition of Electron-donating group (e.g., -NH2) | -5.5 | -2.0 | 3.5 | Hole-Transport Layer |

| TAO-3 | Addition of Electron-withdrawing group (e.g., -CN) | -6.1 | -2.5 | 3.6 | Electron-Transport Layer |

| TAO-4 | Extended π-conjugation | -5.7 | -2.3 | 3.4 | Blue Emitter |

| TAO-5 | Introduction of a bulky side group | -5.9 | -2.2 | 3.7 | Amorphous Solid for OLEDs |

Note: The data in this table is illustrative and intended to represent the types of predictions made in computational design studies.

The integration of computational design with automated synthesis can further accelerate the discovery of new materials. researchgate.net Algorithms can optimize form generation by integrating material performance and structural analysis, leading to the fabrication of unique molecules with desired functionalities. me-st.com

Theoretical Approaches to Host-Guest Chemistry in Terphenyl Systems

Host-guest chemistry, a fundamental area of supramolecular chemistry, investigates the complex formed between a host molecule and a guest molecule. In the context of terphenyl systems, theoretical approaches are indispensable for understanding the intricate interactions that govern the formation and properties of these complexes. researchgate.net These studies are crucial for applications such as nanoscale patterning, separation technologies, and the development of novel materials like room-temperature MASER devices. researchgate.netaip.org

A powerful theoretical approach for studying these systems is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. aip.org This technique allows for a high-level quantum mechanical description of the electronically important region (e.g., the guest and its immediate surroundings) while treating the rest of the host system with more computationally efficient classical mechanics. aip.org This is particularly important for accurately describing the explicit electronic interactions between a guest molecule and a classically described host. aip.orgresearchgate.net

For example, in studies of pentacene-doped p-terphenyl crystals, QM/MM simulations have been able to reproduce the explicit interactions in the minimum energy configuration of the host-guest complex. aip.org These simulations revealed that such interactions can induce a net electric dipole moment, which is responsible for red-shifting the energy of the first singlet-singlet electronic excitation of the pentacene (B32325) guest. aip.org

Theoretical studies also elucidate the role of non-covalent interactions, such as hydrogen bonds and van der Waals forces, in the assembly of host networks. researchgate.net In situ spectroscopic techniques combined with theoretical calculations can provide detailed insights into processes like photoinduced electron transfer (PET) within host-guest systems. acs.org

The table below summarizes theoretical approaches used to study host-guest chemistry in systems analogous to Terphenyl-ar'-ol.

| Theoretical Method | Focus of Study | Key Insights Gained | Example System |

| QM/MM | Electronic Interactions | Accurately models host-guest electronic coupling and its effect on guest properties. aip.orgresearchgate.net | Pentacene in p-terphenyl |

| DFT | Host-Guest Binding Energy | Calculates the stability of the host-guest complex. | Self-assembled cage with adamantane (B196018) guests |

| Molecular Dynamics (MD) | Structural Dynamics | Simulates the dynamic behavior and packing of guest molecules within the host cavity. acs.org | Adamantane in a self-assembled cage acs.org |

| In Situ IR Spectroscopy with Theory | Photoinduced Processes | Elucidates the mechanism of guest-to-host photoinduced electron transfer. acs.org | Alkane oxidation in a self-assembled cage acs.org |

These theoretical approaches are critical for designing host-guest systems with tailored properties, where the terphenyl host, such as a hypothetical Terphenyl-ar'-ol, can be precisely engineered to recognize and interact with specific guest molecules. chinesechemsoc.org

Advanced Computational Methodologies for Complex Terphenyl Systems

The study of complex molecular systems like Terphenyl-ar'-ol derivatives necessitates the use of advanced computational methodologies. These methods provide a detailed understanding of the structure, stability, and electronic properties of these molecules. tandfonline.com A combination of techniques is often employed to build a comprehensive picture, from the behavior of a single molecule to its interactions within a larger system. confex.com

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse methods in this field. tandfonline.com DFT is used to calculate the ground-state electronic structure, optimized geometry, and various molecular properties. tandfonline.com TD-DFT, on the other hand, is used to study the excited states of molecules, providing insights into their photophysical properties, such as absorption and fluorescence spectra. tandfonline.com Natural bond orbital (NBO) analysis can supplement these calculations to understand molecular stability. tandfonline.com

Molecular Dynamics (MD) simulations are another critical tool. rsc.org MD simulations model the physical movements of atoms and molecules over time, allowing researchers to study dynamic processes and calculate properties like solubility parameters. tandfonline.comrsc.org These simulations are pivotal for understanding how molecules interact with their environment, such as a solvent or a biological system. rsc.org For instance, MD simulations have been used to investigate the interactions between terphenyl derivatives and water, which is essential for assessing their behavior in biological contexts. rsc.org

For very large and complex systems, more advanced methods are required. Linear-scaling DFT combined with quantum embedding schemes like time-dependent embedded mean field theory (TD-EMFT) can significantly reduce the computational cost of first-principles calculations while maintaining accuracy. acs.org This approach is particularly well-suited for systems where the key physics is localized in a small "active" subregion, but the environment still plays an important role. acs.org This methodology has been successfully applied to systems like pentacene-doped p-terphenyl, paving the way for high-accuracy calculations on large-scale systems that were previously intractable. acs.org

The following table provides an overview of advanced computational methodologies applied to complex terphenyl systems.

| Methodology | Abbreviation | Primary Application | Information Yielded |

| Density Functional Theory | DFT | Ground-state electronic structure calculations. tandfonline.com | Optimized geometry, IR/Raman spectra, molecular properties. tandfonline.com |

| Time-Dependent DFT | TD-DFT | Calculation of electronic excited states. tandfonline.com | Absorption/emission spectra, charge transfer analysis. tandfonline.com |

| Molecular Dynamics | MD | Simulation of atomic and molecular motion. rsc.org | Solubility parameters, structural dynamics, intermolecular interactions. rsc.org |

| Quantum Mechanics/Molecular Mechanics | QM/MM | Hybrid method for large systems. aip.org | High-accuracy description of a reactive or key site within a larger environment. aip.org |

| Time-Dependent Embedded Mean Field Theory | TD-EMFT | Linear-scaling quantum embedding for excited states. acs.org | Accurate calculation of electronic excitations in large, complex systems. acs.org |

The continuous development and application of these advanced computational methods are crucial for unlocking the full potential of complex organic materials like Terphenyl-ar'-ol and for guiding the design of next-generation molecular devices. confex.commdpi.com

Applications of Terphenyl Ar Ol in Advanced Materials Science

Terphenyl-ar'-ol in Molecular Electronics and Opto-electronics

Hydroxylated terphenyls and related terphenyl derivatives have been explored for their potential applications in molecular electronics and opto-electronic devices. The rigid, conjugated terphenyl core provides a foundation for charge transport and exciton (B1674681) delocalization, while the hydroxyl group can serve as a point for further functionalization or influence the molecule's interactions with other components and interfaces within a device.

Design of Molecular Electronic Devices based on Terphenyl Cores

Terphenyl cores, including those that are hydroxylated, are utilized in the design of molecular electronic devices. Functionalized bis(phenylene ethynylene)-p,p-terphenyls (BPETs) containing mono- and dinitro terphenyl cores have been synthesized as candidates for molecular electronic devices. These designs are based on the electronic properties observed in oligo(phenylene ethynylene)s (OPEs), with the terphenyl core potentially offering improved electronic properties due to a higher rotational barrier between the central aromatic rings. researchgate.net p-Terphenyl (B122091) molecules, due to their rigidity and extended π-conjugation, are investigated for molecular electronics as they can result in low tunneling barriers. researchgate.net Singly anchored p-terphenyl molecules have been designed and characterized, showing that they can exhibit conductance features similar to junctions with two terminal anchors. researchgate.net The electronic transport characteristics of self-assembled monolayers of phenylene-based π-conjugated molecules, including terphenyl derivatives, have been measured in three-terminal device geometries. researchgate.net Meta-terphenyls have also been employed as intermediates for the synthesis of covalent nanostructures and as electron transporting materials. mdpi.com

Photophysical Properties for Light Emitting Devices using Terphenyl-ar'-ol

The photophysical properties of terphenyl-ar'-ol derivatives are relevant for their use in light-emitting devices (LEDs). Terphenyl derivatives can show promise as dyes for laser applications and molecular electronic devices. researchgate.net p-Terphenyl is under investigation as a material for opto-electronic devices such as organic LED devices (OLEDs) and is currently used in laser dyes. chemicalbook.in Meta-terphenyl modified carbazole (B46965) host materials have been reported for use in high-efficiency blue and green phosphorescent OLEDs. taylorandfrancis.com Turn-on fluorescence based on terphenyl-ol derivatives has been demonstrated as a method for optical sensing, where a mixture of terphenyl-ol and sodium carbonate responded selectively to ethanol (B145695) by emitting sky-blue light. nih.gov

Role of Hydroxylated Terphenyls in Liquid Crystalline Materials

Hydroxylated terphenyls play a role in the development of liquid crystalline materials. Hydroxylated aromatic molecules have garnered considerable industrial interest for their utility in the manufacture of liquid crystals. google.com The terphenyl backbone, with its rigid, rod-like shape, can exhibit liquid crystalline behavior. ontosight.ai The introduction of functional groups like hydroxyl or alkoxy chains can enhance the ability of terphenyl derivatives to form stable liquid crystalline phases over a range of temperatures, making them potentially useful for display devices. ontosight.ai Studies on the influence of lateral substituents, such as fluorine and methyl groups, on the liquid crystalline properties of terphenyl derivatives, including isothiocyanate terphenyls, highlight how structural modifications impact dielectric loss and mesophase behavior. tandfonline.com A new series of laterally substituted terphenyl compounds, 4,4''-dialkoxy-2'-methyl-p-terphenyls, have been synthesized, and their liquid crystallinities, including nematic and smectic A phases, were characterized, showing the influence of terminal alkoxy chain length on mesophase behavior. researchgate.net Fluorinated terphenyls have also been investigated for their liquid crystalline properties, with the number and placement of fluorine atoms influencing self-assembly and relaxation dynamics. acs.org The synthesis and properties of liquid crystals for twisted nematic and ferroelectric displays have utilized terphenyl derivatives, including those with lateral difluoro-substituents to achieve desired properties like low melting points, wide smectic C ranges, low viscosities, and negative dielectric anisotropies. worktribe.com Methacrylate monomers carrying a p-terphenyl laterally substituted with cyano groups have been synthesized and studied for their liquid crystal and optical properties, showing non-ordered smectic phases and tunable electronic nature. researchgate.net

Development of Functional Materials with Terphenyl-ar'-ol Units

Terphenyl-ar'-ol units are incorporated into the development of various functional materials, leveraging their structural rigidity and the potential for further functionalization via the hydroxyl group. Terphenyl molecules are employed in the fabrication of advanced materials with novel electrical and optical properties. researchgate.net

Amphiphilic Triphenylene (B110318) Derivatives from ortho-Terphenyl Precursors

Ortho-terphenyl precursors are utilized in the synthesis of amphiphilic triphenylene derivatives. A straightforward and scalable synthesis of rationally designed, mixed-substituent triphenylene derivatives from ortho-terphenyl precursors has been reported. rsc.orgrsc.orgresearchgate.net This involves oxidative triphenylene annulation of ortho-terphenyl derivatives. rsc.org Three isomers of bis(hexyloxy)-tetrahydroxy triphenylenes were synthesized from ortho-terphenyl precursors and functionalized to provide new amphiphilic, mixed substituent triphenylenes. rsc.orgrsc.orgresearchgate.net The thermal phase properties of these amphiphilic mixed-substituent triphenylene derivatives were found to vary between different isomers, demonstrating the impact of subtle changes in substitution patterns on mesogenic behavior. rsc.orgrsc.orgresearchgate.net This synthetic route allows for the preparation of libraries of novel triphenylene and triphenylene-containing materials. rsc.orgrsc.orgresearchgate.net

Chemical Sensing and Analysis Applications of Hydroxylated Terphenyl Derivatives

Hydroxylated terphenyl derivatives have shown promise in chemical sensing and analysis, primarily through their incorporation into functional materials like Covalent Organic Frameworks (COFs). One example is the use of 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene, a hydroxylated terphenyl derivative, as a ligand in the synthesis of COFs ossila.com. These COFs have been explored for their sensing capabilities, particularly for anions ossila.com. The presence of abundant hydroxyl groups within the COF networks is attributed to their effectiveness in these applications ossila.com.

The sensing mechanism can involve interactions between the analyte and the hydroxyl groups or other functional moieties introduced via the hydroxylated terphenyl building block ossila.com. For instance, COFs synthesized from 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene have demonstrated luminescence quenching upon the introduction of anions like fluorides, enabling their use as anion sensors ossila.com. This sensing behavior is linked to the interaction between the anions and the hydroxyl groups, which affects the excited-state intramolecular proton transfer (ESIPT) process ossila.com.

Beyond dedicated sensing platforms, hydroxylated terphenyl structures can also play a role in analytical techniques. For example, COFs based on 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene have been proposed for use in solid-phase extraction for the analysis of specific residues in substances like milk, leveraging the high surface area and the presence of hydroxyl groups in the COF structure ossila.com.

Furthermore, research into naturally occurring hydroxylated terphenyls highlights their diverse biological activities researchgate.netmdpi.comacs.org. While primarily studied for pharmacological properties, the mechanisms underlying these activities, such as metal chelation observed in certain dihydroxy-p-terphenyl derivatives, suggest potential for applications in chemical analysis involving binding or interaction with specific substances acs.org.

Integration of Hydroxylated Terphenyl-ar'-ol in Nanomaterials and Nanotechnology

The integration of terphenyl structures, including hydroxylated variants, into nanomaterials and their application in nanotechnology is an active area of research. Terphenyl cores serve as building blocks for molecules utilized in the synthesis of various nanomaterials, such as graphene and graphene nanoribbons nih.gov.

Hydroxylated terphenyls, or related derivatives functionalized with groups like isocyanides, can function as ligands in the synthesis and stabilization of nanoparticles acs.org. The interaction between these ligands and the nanoparticle surface is crucial in determining the properties of the resulting nanomaterial acs.org. Studies on m-terphenyl (B1677559) isocyanides, for instance, have investigated their binding behavior with noble metal nanoparticles, demonstrating how the ligand structure influences interactions at the nanoscale acs.org.

The incorporation of hydroxylated terphenyl units can impart specific functionalities to nanomaterials. As seen in the chemical sensing applications, the hydroxyl groups can provide sites for interaction, coordination, or further functionalization, enabling the creation of nanomaterials with tailored properties for specific applications ossila.com. For example, the use of hydroxylated terphenyl derivatives in the construction of COFs results in porous nanomaterials with high surface areas and accessible hydroxyl groups, advantageous for sensing and separation processes ossila.com.